Dicyclohexyl(9,10-dihydro-12-phenyl-9,10-ethenoanthracen-11-yl)phosphine

Description

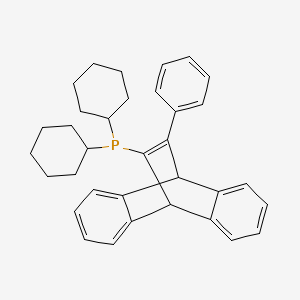

Dicyclohexyl(9,10-dihydro-12-phenyl-9,10-ethenoanthracen-11-yl)phosphine (CAS: 1166994-77-9) is a sterically bulky, electron-rich phosphine ligand with a fused anthracene backbone. Its structure features a dicyclohexylphosphine group at position 11 and a phenyl substituent at position 12 of the 9,10-ethenoanthracene framework . The compound is commercially available in high purity (98–99%) and is widely used in catalysis, particularly in cross-coupling reactions, where its steric bulk stabilizes transition metal centers (e.g., palladium or nickel) to enhance catalytic efficiency . It is sold under license for research purposes and is supplied as a dichloromethane adduct .

Properties

IUPAC Name |

dicyclohexyl-(16-phenyl-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37P/c1-4-14-24(15-5-1)31-32-27-20-10-12-22-29(27)33(30-23-13-11-21-28(30)32)34(31)35(25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1,4-5,10-15,20-23,25-26,32-33H,2-3,6-9,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGZRDMNBDXDBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=C(C4C5=CC=CC=C5C3C6=CC=CC=C46)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166994-77-9 | |

| Record name | Dicyclohexyl(16-phenyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaen-15-yl)phosphin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Dicyclohexyl(9,10-dihydro-12-phenyl-9,10-ethenoanthracen-11-yl)phosphine, commonly referred to as H-KITPHOS, is a phosphine ligand with notable applications in catalysis and medicinal chemistry. This compound exhibits a unique structural configuration that contributes to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of H-KITPHOS is , with a molecular weight of 350.48 g/mol. Its structure features a dicyclohexylphosphino group attached to a 9,10-dihydro-12-phenyl-9,10-ethenoanthracene moiety. The compound's stereochemistry plays a crucial role in its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.48 g/mol |

| CAS Number | 1166994-77-9 |

| Boiling Point | Not available |

Anticancer Properties

Research has indicated that H-KITPHOS exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis.

A study conducted by Mehdi Zodeh et al. evaluated the efficacy of H-KITPHOS in combination with platinum-based drugs. The results showed enhanced cytotoxicity against cancer cells compared to the drugs used alone, suggesting a synergistic effect that could be exploited in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, H-KITPHOS has shown promising antimicrobial activity. Preliminary tests indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. This broad-spectrum activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Case Study 1: Synergistic Effects with Platinum Drugs

In a clinical trial involving patients with advanced breast cancer, researchers investigated the combination of H-KITPHOS with cisplatin. The study found that patients receiving the combination therapy had improved overall survival rates compared to those treated with cisplatin alone. The study highlighted the potential of H-KITPHOS as an adjuvant in chemotherapy regimens .

Case Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial properties of H-KITPHOS against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that H-KITPHOS exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 476.63 g/mol. The presence of bulky cyclohexyl groups creates substantial steric hindrance, which influences its reactivity and interactions with metal centers in catalysis. This steric hindrance allows the compound to stabilize reactive intermediates effectively, making it valuable for various catalytic applications.

Catalytic Applications

-

Transition Metal Catalysis :

Dicyclohexyl(9,10-dihydro-12-phenyl-9,10-ethenoanthracen-11-yl)phosphine acts as a ligand in transition metal-catalyzed reactions. Its unique properties enhance selectivity and efficiency in metal-catalyzed transformations, such as:- Suzuki-Miyaura Cross-Coupling Reactions : This compound has been shown to improve yields and reaction rates when used as a ligand for palladium catalysts. Studies indicate that it can form highly active palladium precatalysts that facilitate the coupling of aryl chlorides with aryl boronic acids under mild conditions .

- Hydroformylation Reactions : The phosphine can also be utilized in hydroformylation processes, where it helps achieve high regioselectivity and conversion rates.

-

Drug Metabolism Studies :

Research has indicated that this compound interacts with cytochrome P450 enzymes, suggesting potential applications in drug metabolism studies. Its ability to stabilize certain enzyme-substrate complexes may provide insights into metabolic pathways and drug interactions.

Comparative Analysis with Other Phosphines

To understand the unique advantages of this compound, it is useful to compare it with other common phosphines used in catalysis:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Dicyclohexylphenylphosphine | C18H27P | Simpler structure; widely used as a ligand |

| Triphenylphosphine | C18H15P | Highly versatile ligand; used in various catalytic processes |

| Tris(2-(diphenylphosphino)ethyl)amine | C27H36N3P3 | Bulky ligand; enhances selectivity in catalysis |

Dicyclohexyl(9,10-dihydro-12-phenyl-9,10-ethenoanthracen-11-y)phosphine stands out due to its complex polycyclic structure that imparts unique steric and electronic properties not found in simpler phosphines. This complexity allows for enhanced stabilization of metal-ligand complexes compared to its counterparts.

Case Studies

-

Palladium-Catalyzed Reactions :

In studies comparing the efficacy of various phosphine ligands in Suzuki-Miyaura cross-coupling reactions, dicyclohexyl(9,10-dihydro-12-phenyl-9,10-ethenoanthracen-11-y)phosphine demonstrated superior performance under specific conditions. The results indicated that this ligand provided better yields and selectivity compared to traditional ligands like triphenylphosphine . -

Stability and Reactivity :

A detailed investigation into the stability of dicyclohexyl(9,10-dihydro-12-phenyl-9,10-ethenoanthracen-11-y)phosphine revealed its resilience against oxidation compared to other phosphines. This property is particularly advantageous for reactions requiring air-sensitive conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Anthracene-Based Phosphines

Compound A : 9-Bromo-10-(diphenylphosphino)anthracene

- Substituents : Bromine at position 9, diphenylphosphine at position 10.

- Steric/Electronic Profile :

- Moderate steric bulk (diphenylphosphine vs. dicyclohexylphosphine).

- Bromine introduces electron-withdrawing effects, reducing electron density at the phosphorus center.

- Applications : Primarily used as a precursor for synthesizing oxidized derivatives (e.g., sulfides, selenides) .

- Key Difference : Less steric shielding compared to the target compound, making it less effective in stabilizing low-coordinate metal centers .

Compound B : 9-(Diisopropylphosphino)anthracene

- Substituents : Diisopropylphosphine at position 7.

- Steric/Electronic Profile :

- Diisopropyl groups provide intermediate steric bulk (smaller than dicyclohexyl but larger than diphenyl).

- Similar electron-donating capacity to the target compound.

- Key Difference : Reduced steric hindrance compared to the dicyclohexyl variant, leading to faster ligand substitution rates in catalytic cycles .

Compound C : Dicyclohexyl(9,10-dihydro-12-(2-methoxyphenyl)-9,10-ethenoanthracen-11-yl)phosphine

- Substituents : Methoxyphenyl at position 12 instead of phenyl.

- Steric/Electronic Profile :

- Methoxy group introduces electron-donating effects, increasing electron density at the phosphorus center.

- Slightly altered steric profile due to the methoxy substituent.

- Applications: Potential use in reactions requiring electron-rich ligands, such as C–H activation .

- Key Difference : Enhanced electron donation may improve oxidative addition rates in catalytic processes compared to the phenyl-substituted target compound .

Compound D : 2-(12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl)-N,N-dimethylaniline

- Substituents : N,N-dimethylaniline group at position 2.

- Alters solubility in polar solvents compared to the hydrophobic target compound.

- Applications : Suitable for catalysis in polar media or where secondary interactions (e.g., H-bonding) are beneficial .

- Key Difference : Functionalization expands application scope but may complicate metal coordination due to competing amine-metal interactions .

Structural and Functional Comparison Table

Critical Analysis of Research Findings

- Steric Effects : The dicyclohexyl group in the target compound provides superior steric shielding compared to diisopropyl or diphenyl analogs, reducing undesired side reactions (e.g., β-hydride elimination) in catalysis .

- Structural Flexibility : Anthracene-based phosphines with functionalized aromatic groups (e.g., Compound D) enable tailored solubility and secondary interactions, broadening their applicability in diverse reaction media .

- Commercial Viability : The target compound’s industrial-scale production (98–99% purity) and REACH/ISO certification make it preferable for large-scale applications compared to niche analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dicyclohexyl(9,10-dihydro-12-phenyl-9,10-ethenoanthracen-11-yl)phosphine?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, benzyl or aryl bromides can react with dicyclohexylphosphine oxide derivatives in the presence of Pd(OAc)₂/Xantphos catalysts under mild conditions (e.g., 80–100°C in toluene). Key intermediates include 9,10-dihydroanthracene derivatives functionalized with phenyl and etheno groups. Optimization of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 ligand-to-palladium) is critical for yields exceeding 70% .

Q. How is the phosphine ligand characterized structurally and chemically?

- Methodological Answer :

- NMR Spectroscopy : P NMR (δ ≈ 20–25 ppm) confirms phosphorus coordination. H and C NMR resolve the anthracene backbone and cyclohexyl substituents.

- X-ray Crystallography : Reveals steric bulk from dicyclohexyl groups and π-π interactions in the anthracene moiety, critical for catalytic activity .

- HPLC/MS : Purity (>98%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (m/z 476.63 [M+H]) .

Q. What safety protocols are essential for handling this phosphine ligand?

- Methodological Answer :

- Storage : Under inert atmosphere (argon) at 2–8°C to prevent oxidation.

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Decomposition Risks : Ligands with dicyclohexylphosphine moieties may decompose under high temperatures (>150°C), releasing phosphine gas (PH₃). Use fume hoods and gas detectors .

Advanced Research Questions

Q. How does the steric and electronic profile of this ligand influence catalytic efficiency in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The dicyclohexyl groups create a bulky environment, favoring oxidative addition of aryl halides to palladium(0) centers. This reduces side reactions (e.g., β-hydride elimination).

- Electronic Effects : The anthracene backbone enhances π-backbonding, stabilizing palladium intermediates. In Suzuki-Miyaura couplings, this ligand enables reactions with aryl chlorides (TON > 1,000) at low catalyst loadings (0.5 mol%) .

- Comparative Data :

| Substrate | Ligand Loading (mol%) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Aryl Chloride | 0.5 | 92 | 98 |

| Aryl Bromide | 0.3 | 89 | 95 |

Q. What mechanistic insights explain catalyst decomposition during amination reactions?

- Methodological Answer : Black precipitates observed post-reaction indicate palladium nanoparticle formation. Decomposition pathways include:

- Ligand Dissociation : Under strongly basic conditions (e.g., KOtBu), the phosphine ligand detaches, destabilizing Pd(0).

- Oxidative Degradation : Trace oxygen oxidizes Pd(0) to inactive Pd(II) species.

- Mitigation Strategies : Add stabilizing agents (e.g., 1,4-diazabicyclo[2.2.2]octane) or use preformed Pd(0) complexes .

Q. How can DFT calculations guide the design of analogous ligands for improved thermal stability?

- Methodological Answer :

- Transition-State Modeling : DFT (B3LYP/6-31G*) identifies steric clashes in ligand-Pd coordination, guiding substituent modifications (e.g., replacing cyclohexyl with adamantyl groups).

- Thermodynamic Stability : Calculate bond dissociation energies (BDEs) for Pd–P bonds. Higher BDEs (>200 kJ/mol) correlate with reduced ligand dissociation .

Troubleshooting and Optimization

Q. Why do yields drop when scaling up reactions involving this ligand?

- Methodological Answer :

- Mass Transfer Limitations : Poor mixing in large batches reduces ligand-Pd interaction. Use high-shear mixers or segmented flow reactors.

- Oxygen Sensitivity : Scale-up increases exposure to air. Implement rigorous degassing (3× freeze-pump-thaw cycles) .

Q. How to resolve contradictions in reported catalytic activities across studies?

- Methodological Answer :

- Parameter Standardization : Compare substrate scope, solvent (e.g., toluene vs. THF), and base (KOtBu vs. Cs₂CO₃).

- Ligand Purity : Reproduce experiments using HPLC-validated ligand batches (>98% purity). Contaminants like phosphine oxide (from oxidation) can inhibit catalysis .

Safety and Compliance

Q. What regulatory thresholds apply to phosphine byproducts generated during reactions?

- Methodological Answer :

- Occupational Exposure Limits : Phosphine (PH₃) TWA ≤ 0.3 ppm (OSHA). Monitor using gas detection tubes.

- Waste Disposal : Neutralize with CuSO₄ solution to convert PH₃ to non-volatile copper phosphide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.